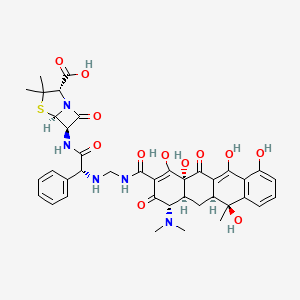![molecular formula C30H44O5 B579380 (1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione CAS No. 15371-85-4](/img/structure/B579380.png)
(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione is a triterpenoid compound derived from the Cucurbitaceae family, specifically from a hybrid of Lagenaria siceraria . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The preparation of (1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione involves the isolation of triterpenoids from the fruits of Lagenaria siceraria hybrids. The major component, 22-deoxocucurbitacin D, and the minor compound, an α-ketol isomer, 22-deoxoisocucurbitacin D, are isolated using physical measurements such as nuclear magnetic resonance and circular dichroism . Mild treatment with acid results in the elimination of the hydroxyl group at position-25 and the formation of an ether bridge between positions-16 and -23 .
Análisis De Reacciones Químicas
(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids for elimination reactions and oxidizing agents for oxidation reactions. The major products formed from these reactions include derivatives with modified functional groups, such as ethers and ketones .
Aplicaciones Científicas De Investigación
(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione has several scientific research applications. In chemistry, it is used to study the structural properties and reactivity of triterpenoids. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Additionally, it has applications in the industry for the development of new pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of (1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating signaling pathways and inhibiting the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparación Con Compuestos Similares
(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione is compared with other similar compounds, such as 22-deoxocucurbitacin D and other cucurbitacins. These compounds share a similar tetracyclic cucurbitane nucleus skeleton but differ in their oxygenation functionalities at various positions . The uniqueness of this compound lies in its specific structural modifications, which contribute to its distinct biological activities .
List of Similar Compounds::- 22-deoxocucurbitacin D
- Cucurbitacin E
- Cucurbitacin B
- Cucurbitacin I
Propiedades
Número CAS |
15371-85-4 |
|---|---|
Fórmula molecular |
C30H44O5 |
Peso molecular |
484.677 |
InChI |
InChI=1S/C30H44O5/c1-16(2)11-17-13-29(7,34)24-21(35-17)14-27(5)22-10-9-18-19(12-20(31)25(33)26(18,3)4)30(22,8)23(32)15-28(24,27)6/h9,11,17,19,21-22,24-25,33-34H,10,12-15H2,1-8H3/t17?,19-,21-,22+,24+,25+,27+,28-,29+,30+/m1/s1 |
Clave InChI |
MTVYZEDBHRQICX-LIEYGWKJSA-N |
SMILES |
CC(=CC1CC(C2C(O1)CC3(C2(CC(=O)C4(C3CC=C5C4CC(=O)C(C5(C)C)O)C)C)C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,9-Triazaspiro[4.5]deca-7,9-dien-10-ol,8-mercapto-(7CI,8CI)](/img/new.no-structure.jpg)
![1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B579305.png)
![4,7-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B579307.png)

![Benzo[g]benzotriazol-1-amine](/img/structure/B579311.png)
![[1,2,4]Triazolo[4,3-d][1,2,4]triazine](/img/structure/B579313.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B579315.png)

![methyl (1S,15R,17S,18S)-10-hydroxy-17-[(1S)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4(9),5,7-tetraene-1-carboxylate](/img/structure/B579318.png)


